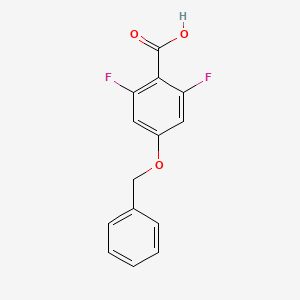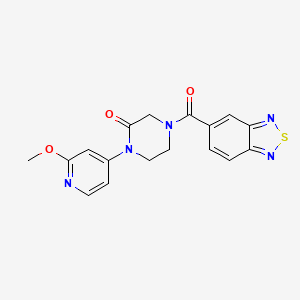
1-Methoxy-3-(piperazin-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Methoxy-3-(piperazin-1-yl)propan-2-ol” is a chemical compound. It’s closely related to “1-phenoxy-3-(piperazin-1-yl)propan-2-ol” derivatives, which have been designed and synthesized as potential triple reuptake inhibitors . These compounds simultaneously inhibit serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) .
Molecular Structure Analysis
The molecular structure of “this compound” can be found in databases like PubChem . The molecular formula is C14H22N2O3, and the molecular weight is 266.34 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases like PubChem . The molecular weight is 266.34 g/mol, and it has 2 hydrogen bond donor counts and 5 hydrogen bond acceptor counts .
科学的研究の応用
Antidepressant Applications
1-Methoxy-3-(piperazin-1-yl)propan-2-ol derivatives have been studied for their potential antidepressant effects. Research has shown these derivatives to have dual action at 5-HT1A serotonin receptors and serotonin transporter. For instance, specific compounds like 1-(5-chlorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol have shown high nanomolar affinity for both these activities, suggesting their potential as antidepressants with a new dual mechanism of action (Martínez et al., 2001).
Anti-HIV and Antimicrobial Activity
These derivatives have also been explored for their anti-HIV-1 RT and antimicrobial activities. In a study involving the design and synthesis of novel 3-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one derivatives, significant inhibition of HIV-1 RT was observed in certain compounds, suggesting their potential as anti-HIV agents. Additionally, some compounds exhibited significant anti-HIV activity with good safety index, indicating their potential in HIV-1 treatment (Chander et al., 2016).
Anticancer Potential
This compound and its derivatives have shown promise in cancer treatment. A study identified a metabolite of naftopidil, 1-(4-hydroxy-2-methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy) propan-2-ol (HUHS190), which exhibited selective toxicities against cancer cells, indicating its potential as an anti-cancer drug (Shimizu et al., 2019).
Potential in Treating Arrhythmia and Hypertension
These compounds have also been investigated for their antiarrhythmic and antihypertensive effects. Certain derivatives displayed strong activities in these areas, suggesting their potential in treating cardiovascular disorders. The antiarrhythmic and hypotensive effects were found to be related to their alpha-adrenolytic properties, particularly due to the presence of the 1-phenylpiperazine moiety (Malawska et al., 2002).
作用機序
Target of Action
The primary targets of 1-Methoxy-3-(piperazin-1-yl)propan-2-ol are the serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) . These transporters play a crucial role in the reuptake of neurotransmitters, thereby regulating their levels in the synaptic cleft and influencing various physiological processes.
Mode of Action
This compound acts as a triple reuptake inhibitor , simultaneously inhibiting SERT, NET, and DAT . By blocking these transporters, the compound prevents the reuptake of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This can enhance neurotransmission and potentially exert therapeutic effects in conditions associated with neurotransmitter imbalance.
Biochemical Pathways
The inhibition of SERT, NET, and DAT affects the monoamine neurotransmission pathway . Increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft can influence various downstream pathways, potentially impacting mood, cognition, pain perception, and other physiological functions.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels in the synaptic cleft. By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, the compound can enhance monoamine neurotransmission . This could potentially lead to improvements in symptoms of conditions like depression, where these neurotransmitters are often imbalanced.
特性
IUPAC Name |
1-methoxy-3-piperazin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-12-7-8(11)6-10-4-2-9-3-5-10/h8-9,11H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWPRZZSLQXWIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN1CCNCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide](/img/structure/B2356928.png)
![2-[1-Benzylbenzimidazol-2-yl]propan-2-ol](/img/structure/B2356931.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride](/img/structure/B2356933.png)

![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/no-structure.png)
![2-isopropyl-5-[(4-nitrobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2356938.png)


![1-(furan-2-ylmethyl)-4-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2356941.png)
![N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B2356947.png)
![[2-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-(4-oxo-3H-phthalazin-1-yl)acetate](/img/structure/B2356949.png)